Ethyl 16-aminohexadecanoate

Description

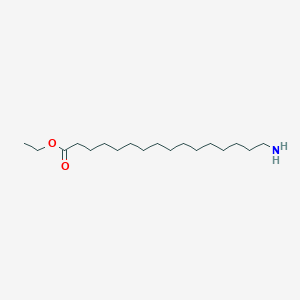

Ethyl 16-aminohexadecanoate is a long-chain amino fatty acid ester with the molecular formula C₁₈H₃₇NO₂. It consists of a 16-carbon hexadecanoic acid backbone, where the amino (-NH₂) group is positioned at the 16th carbon, and the carboxylic acid is esterified with an ethyl group (-OCH₂CH₃). This compound combines the reactivity of both ester and amine functionalities, making it valuable in polymer chemistry, surfactant synthesis, and pharmaceutical applications .

Properties

IUPAC Name |

ethyl 16-aminohexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAUXIZHAXMLBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 16-aminohexadecanoate can be synthesized through the esterification of 16-aminohexadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxo compounds or carboxylic acids.

Reduction: Formation of primary alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Pharmaceutical Applications

1.1. Anti-inflammatory Properties

Ethyl 16-aminohexadecanoate has been explored for its anti-inflammatory effects. Research indicates that compounds with similar structures can act as phospholipase A2 inhibitors, potentially useful in treating conditions such as pancreatitis and arthritis . This suggests that this compound may also exhibit similar therapeutic benefits.

1.2. Drug Delivery Systems

The compound's amphiphilic nature makes it a candidate for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability . This characteristic is particularly valuable in formulating medications for poorly soluble compounds.

Case Study: Micellar Formulations

A study demonstrated the efficacy of micellar formulations containing fatty acid derivatives in enhancing the solubility of a poorly soluble anti-cancer drug. The results showed a significant increase in drug absorption in vitro, indicating the potential of this compound in similar applications .

Biochemical Applications

2.1. Enzyme Inhibition

Research has indicated that fatty acid derivatives can serve as enzyme inhibitors. This compound may inhibit various lipases, which are critical in lipid metabolism . This inhibition could lead to applications in weight management and metabolic disorders.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Pancreatic lipase | TBD | |

| Cassiamin A | Pancreatic lipase | 74.3 | |

| Ethanolamine | Lipoprotein lipase | TBD |

Material Science Applications

3.1. Surface Modification

This compound can be utilized for surface modification of materials due to its amphiphilic properties. This application is crucial in developing coatings that enhance hydrophobicity or hydrophilicity depending on the desired outcome.

Case Study: Coating Technologies

A study focused on the application of fatty acid derivatives for creating hydrophobic surfaces on biomedical devices showed promising results in reducing bacterial adhesion and enhancing biocompatibility . Such modifications could lead to advancements in medical implants and devices.

Mechanism of Action

The mechanism by which ethyl 16-aminohexadecanoate exerts its effects involves interactions with cellular membranes and specific molecular targets. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Methyl 16-Aminohexadecanoate

Structure : Methyl ester analog with a -OCH₃ group instead of -OCH₂CH₃.

Key Differences :

- Molecular Formula: C₁₇H₃₅NO₂ (vs. C₁₈H₃₇NO₂ for ethyl).

- Physical Properties: Methyl esters typically exhibit higher melting points and lower solubility in nonpolar solvents compared to ethyl esters due to reduced steric hindrance.

- Synthesis : Prepared via similar esterification or transesterification routes but may require milder conditions due to the smaller ester group .

- Applications : Used in biodegradable polymers, but the ethyl analog’s longer alkyl chain may enhance flexibility in polymer matrices.

Ethyl 18-Iodooctadecanoate

Structure: Ethyl ester of 18-iodooctadecanoic acid (C₂₀H₃₉IO₂), featuring an iodo (-I) substituent at the 18th carbon . Key Differences:

- Substituent Reactivity: The iodo group enables nucleophilic substitution (e.g., Suzuki coupling), whereas the amino group in this compound participates in hydrogen bonding or acylation.

- Chain Length: Octadecanoate (C18 backbone) vs. hexadecanoate (C16 backbone), influencing hydrophobicity and melting point.

- Applications: Ethyl 18-iodooctadecanoate is a precursor for radiopharmaceuticals or crosslinking agents, unlike the amino derivative’s role in surfactants.

1-Hexadecanamine

Structure : A primary amine (C₁₆H₃₅N) with a terminal -NH₂ group .

Key Differences :

- Functional Groups : Lacks an ester group, making it more hydrophobic and basic.

- Reactivity: Forms stable ammonium salts, whereas this compound undergoes ester hydrolysis under acidic/basic conditions.

- Applications : Used in corrosion inhibitors or cationic surfactants, contrasting with the ester-amine’s dual functionality in polymer modification.

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Substituent (Position) | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | C₁₈H₃₇NO₂ | -NH₂ (C16), -OCH₂CH₃ | Ester hydrolysis, acylation | Polymers, surfactants |

| Mthis compound | C₁₇H₃₅NO₂ | -NH₂ (C16), -OCH₃ | Transesterification | Biodegradable plastics |

| Ethyl 18-iodooctadecanoate | C₂₀H₃₉IO₂ | -I (C18), -OCH₂CH₃ | Nucleophilic substitution | Radiopharmaceuticals, crosslinkers |

| 1-Hexadecanamine | C₁₆H₃₅N | -NH₂ (C1) | Salt formation, alkylation | Corrosion inhibitors, surfactants |

Biological Activity

Ethyl 16-aminohexadecanoate, also known as C18H37NO2, is a fatty acid derivative that has garnered interest in various biological applications due to its unique structural features. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H37NO2

- Molecular Weight : 299.49 g/mol

- CAS Number : 1296794-73-4

The compound features a long hydrophobic hydrocarbon chain and an amino group, which is significant for its interaction with biological membranes and enzymes.

Biological Activity Overview

This compound has been studied for its potential roles in several biological processes:

- Lipid Metabolism : The compound may influence lipid metabolism pathways, acting as a model for fatty acid derivatives. Its structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in therapeutic applications against bacterial infections .

- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Membrane Interaction : The hydrophobic nature of the fatty acid chain allows it to insert into cellular membranes, potentially altering membrane dynamics and enzyme activities involved in lipid metabolism.

- Enzyme Modulation : The amino group can interact with specific enzymes, possibly influencing their catalytic activity and affecting metabolic pathways .

Table 1: Summary of Biological Activities

Notable Research Studies

- A study highlighted the compound's role as a precursor in the synthesis of radiopharmaceuticals, indicating its versatility in medicinal chemistry applications .

- Research on similar compounds has shown that fatty acid derivatives can significantly impact human health through their effects on metabolic pathways and immune responses .

Future Directions

Further research is needed to elucidate the full range of biological activities associated with this compound. Potential areas for exploration include:

- Clinical Applications : Investigating the efficacy of this compound in clinical settings for conditions such as obesity-related metabolic disorders or inflammatory diseases.

- Mechanistic Studies : Detailed studies on how this compound affects specific metabolic pathways at the molecular level.

- Formulation Development : Exploring its use in pharmaceutical formulations or as a dietary supplement due to its potential health benefits.

Q & A

Basic: What are the key synthetic pathways for Ethyl 16-aminohexadecanoate, and how can researchers optimize reaction yields?

Methodological Answer:

this compound is typically synthesized via esterification or aminolysis reactions. A common approach involves coupling hexadecanoic acid derivatives with ethylamine under controlled pH and temperature. To optimize yields, researchers should employ design of experiments (DoE) to test variables like catalyst type (e.g., H₂SO₄ vs. enzymatic catalysts), solvent polarity, and reaction time. Monitoring progress via FT-IR or NMR for ester bond formation ensures real-time adjustments. Purification via column chromatography or recrystallization improves purity, with final characterization using GC-MS or HPLC .

Advanced: How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

Density functional theory (DFT) simulations can model the compound’s electronic structure to predict sites of nucleophilic/electrophilic reactivity. Researchers should compare computed activation energies for proposed reaction pathways (e.g., transesterification) with experimental data to validate models. Tools like Gaussian or ORCA, combined with molecular dynamics simulations, help assess solvent effects. Cross-referencing computational results with experimental kinetics (e.g., Arrhenius plots) ensures robustness .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

Purity validation requires a multi-technique approach:

- NMR (¹H and ¹³C) confirms functional groups and backbone structure.

- Mass Spectrometry (ESI-MS or GC-MS) verifies molecular weight.

- Chromatography (HPLC with UV detection) quantifies impurities.

- Melting Point Analysis detects polymorphic variations.

Cross-referencing data with NIST spectral libraries ensures accuracy. Researchers must document instrument parameters (e.g., column type, mobile phase) for reproducibility .

Advanced: How should researchers address contradictions in literature data on the compound’s solubility and stability?

Methodological Answer:

Contradictions often arise from variations in experimental conditions (e.g., solvent grade, temperature). To resolve discrepancies:

Replicate key studies under standardized conditions (e.g., IUPAC-recommended solvents).

Perform meta-analyses to identify trends across studies.

Use advanced techniques like dynamic light scattering (DLS) to assess aggregation in solubility studies.

Publish raw data and uncertainty margins to facilitate cross-study comparisons .

Basic: What are the primary research applications of this compound in organic chemistry?

Methodological Answer:

The compound serves as a precursor for surfactants, lipid analogs, and drug-delivery systems. Its amino group enables functionalization (e.g., peptide coupling) for bioactive molecule synthesis. Researchers should document reaction conditions (e.g., coupling agents like EDC/HOBt) and characterize products via MALDI-TOF or circular dichroism for structural confirmation .

Advanced: How can researchers design experiments to study the compound’s biodegradation pathways in environmental systems?

Methodological Answer:

Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track degradation products in controlled microcosms. Combine LC-MS/MS for metabolite identification and qPCR to monitor microbial consortia shifts. Include abiotic controls (e.g., UV exposure, pH gradients) to distinguish biotic vs. abiotic degradation. Data should be analyzed using multivariate statistics (PCA or PLS-DA) to identify key degradation drivers .

Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation. Conduct regular stability tests via TGA/DSC to assess decomposition thresholds. Safety protocols must include fume hood use, PPE (nitrile gloves, lab coats), and spill-neutralization kits (e.g., activated carbon). MSDS documentation should align with GHS standards .

Advanced: How do researchers validate the biological activity of this compound derivatives in vitro?

Methodological Answer:

For cytotoxicity or antimicrobial assays, use standardized cell lines (e.g., HEK293 or E. coli ATCC 25922) with positive/negative controls. Dose-response curves (IC₅₀/EC₅₀) should be generated using nonlinear regression models. Confirm target specificity via siRNA knockdown or CRISPR-Cas9 gene editing. Data must include error bars (SEM) and p-values from ANOVA or t-tests .

Basic: What strategies improve the reproducibility of this compound synthesis across laboratories?

Methodological Answer:

Adopt open-science practices:

Publish detailed protocols (e.g., reaction stoichiometry, purification steps) in repositories like Protocols.io .

Use certified reference materials (CRMs) for instrument calibration.

Participate in inter-laboratory comparisons to identify procedural biases.

Document environmental factors (humidity, ambient temperature) in metadata .

Advanced: How can machine learning models predict the compound’s physicochemical properties for high-throughput screening?

Methodological Answer:

Train models on datasets combining experimental data (e.g., LogP, solubility) and molecular descriptors (topological polar surface area, H-bond donors). Use platforms like RDKit or ChemAxon for feature extraction. Validate predictions with leave-one-out cross-validation and external test sets. Transparent reporting of hyperparameters (e.g., learning rate, epochs) ensures model reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.